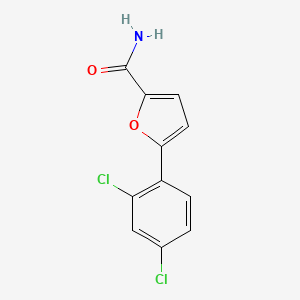

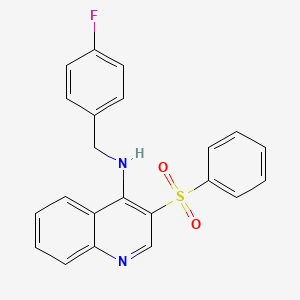

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine" is a pyrimidine derivative, which is a class of compounds known for their presence in various pharmaceutical applications. Pyrimidine derivatives often contain nitrogen atoms within their heterocyclic ring structure and can exhibit a range of biological activities, making them of interest in the development of chemotherapeutic agents.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. A two-step synthetic strategy is reported for related compounds, which includes cyclization and nucleophilic substitution reactions . This approach may be relevant to the synthesis of the compound , although the specific details for its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their chemical and biological properties. Spectroscopic techniques such as FT-IR and FT-Raman are used to analyze the vibrational spectral properties of these compounds . Density Functional Theory (DFT) calculations are often employed to optimize the structure and predict various parameters, such as vibrational wave numbers and geometrical configurations, which are in agreement with X-ray diffraction (XRD) results . The molecular structure influences the compound's reactivity and interaction with biological targets, as seen in molecular docking studies .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including benzylation, nitrosation, and reactions with alkylants . These reactions can lead to the formation of new compounds with different substituents, which can significantly alter the chemical and biological properties of the original molecule. The reactivity of specific functional groups within the pyrimidine ring is a key factor in these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. Theoretical predictions of nonlinear optical behavior and charge distribution are also important aspects of these compounds . The molecular electrostatic potential (MEP) maps provide insights into the regions of the molecule that are susceptible to electrophilic or nucleophilic attack . Additionally, the HOMO-LUMO gap and other electronic properties are indicative of the compound's reactivity and potential as a chemotherapeutic agent .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis and Cytotoxic Activity : Novel 4-thiopyrimidine derivatives, including variations of the core compound, were synthesized and their molecular structures analyzed using various spectroscopic techniques. The cytotoxicity of these compounds against cancer cell lines was evaluated, showing selective activity, with variations in substituents influencing cytotoxic effects (Stolarczyk et al., 2018).

Vibrational Spectroscopic Analysis : The vibrational properties of similar compounds were investigated using FT-IR and FT-Raman spectroscopy, providing insights into the molecular structure and potential applications in chemotherapeutics (Alzoman et al., 2015).

Biological and Pharmacological Applications

Antitumor Activity : Pyrimidine derivatives have shown significant antitumor activities, with various functional groups enhancing their effectiveness against different cancer cell lines (Hafez & El-Gazzar, 2017).

Antibacterial Activity : Pyrimidine-containing derivatives demonstrated substantial inhibitory effects against various bacterial strains, indicating their potential as novel antibacterial agents (Su et al., 2020).

Anti-Inflammatory and Analgesic Properties : Certain pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with specific substitutions contributing to their efficacy (Muralidharan et al., 2019).

Molecular Docking and Quantum Chemical Studies

Molecular Docking Studies : Investigations into the interactions of these compounds with biological targets through molecular docking studies have provided insights into their potential mechanisms of action, particularly in antiviral applications (Mary et al., 2020).

Quantum Chemical Analysis : Quantum chemical studies, including NBO analysis and vibrational spectroscopy, have been conducted to understand the molecular structure and interactions of these compounds, revealing their potential in drug development (Haress et al., 2015).

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-fluorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN3S2/c24-17-6-4-16(5-7-17)14-29-15-19-13-22(30-20-10-8-18(25)9-11-20)28-23(27-19)21-3-1-2-12-26-21/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKPGTVXIAPGOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)F)CSCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B3003209.png)

![5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3003211.png)

![1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride](/img/structure/B3003212.png)

![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3003214.png)

![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)

![2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B3003218.png)

![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3003220.png)

![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)